molecular formula C7H10O2 B7823413 2-Butenoic acid, 2-propen-1-yl ester

2-Butenoic acid, 2-propen-1-yl ester

Cat. No.: B7823413
M. Wt: 126.15 g/mol
InChI Key: WNJBUWVXSNLWEQ-UHFFFAOYSA-N
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Description

2-Butenoic acid, 2-propen-1-yl ester: , also known as butanoic acid 2-propenyl ester, is an organic compound with the molecular formula C₇H₁₂O₂. It is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry. The compound is known for its pleasant aroma, making it a popular choice in the formulation of perfumes and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butenoic acid, 2-propen-1-yl ester can be synthesized through the esterification of butanoic acid with allyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, allyl butenoate is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of butanoic acid and allyl alcohol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated to promote esterification, and the resulting ester is separated and purified through distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Butenoic acid, 2-propen-1-yl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Industrial Applications

A. Synthesis of Fine Chemicals
Allyl crotonate serves as an important intermediate in the synthesis of various fine chemicals. Its structure allows for further reactions that are crucial in producing complex organic molecules used in pharmaceuticals and agrochemicals.

B. Polymer Production
Due to its unsaturated structure, allyl crotonate can be polymerized to create various polymeric materials. These materials are utilized in coatings, adhesives, and sealants due to their favorable mechanical properties.

Pharmaceutical Applications

A. Anticancer Properties
Research has indicated that derivatives of allyl crotonate possess anticancer properties. For example, studies involving compounds derived from plants containing crotonic acid have shown cytotoxic effects against cancer cells. The mechanism often involves the inhibition of cell cycle progression, which is critical in cancer treatment strategies .

B. Drug Formulation
Allyl crotonate is also explored as a potential excipient in drug formulations due to its ability to enhance the solubility and bioavailability of poorly soluble drugs.

Agricultural Applications

A. Insecticidal Activity
Compounds related to allyl crotonate have been studied for their insecticidal properties. For instance, certain formulations have demonstrated effectiveness against common agricultural pests, making them valuable in integrated pest management systems .

B. Plant Growth Regulators
Research indicates that allyl crotonate may influence plant growth and development, acting as a growth regulator that can enhance crop yields under specific conditions.

Case Studies

StudyApplicationFindings
Hendrawati et al., 2021Anticancer activityExtracts containing allyl crotonate showed significant cytotoxicity against A549 lung cancer cells, with a dose-dependent increase in cell cycle arrest .
University of GroningenSynthesis routesInvestigated the synthesis of podophyllotoxin derivatives from allyl crotonate, highlighting its utility as a precursor for anticancer agents .
Agricultural ResearchInsect controlDemonstrated the efficacy of allyl crotonate-based formulations against aphids and other pests .

Mechanism of Action

The mechanism of action of allyl butenoate involves its interaction with molecular targets such as enzymes and receptors. The ester group in allyl butenoate can undergo hydrolysis to release butanoic acid and allyl alcohol, which can then interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor modulation .

Comparison with Similar Compounds

Uniqueness: 2-Butenoic acid, 2-propen-1-yl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its fruity aroma and stability make it particularly valuable in the flavor and fragrance industry. Additionally, its reactivity in various chemical reactions makes it a versatile compound in synthetic chemistry .

Biological Activity

2-Butenoic acid, 2-propen-1-yl ester, commonly referred to as allyl tiglate, is an organic compound with the molecular formula C8H12O2C_8H_{12}O_2 and a molecular weight of approximately 140.18 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and antioxidant properties. This article explores the biological activity of this compound, supported by case studies and detailed research findings.

  • IUPAC Name: 2-methyl-2-butenoic acid, 2-propenyl ester
  • CAS Number: 7493-71-2
  • Molecular Structure:
    C=C(C)C(=O)OC=C(H)H\text{C}=\text{C}(\text{C})\text{C}(=O)\text{O}\text{C}=\text{C}(\text{H})\text{H}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a natural preservative in food products. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

Microorganism Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus20
Candida albicans18

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay demonstrated that this compound can effectively neutralize free radicals, thereby protecting cells from oxidative stress .

Assay Type IC50 Value (µg/mL)
DPPH Scavenging45
ABTS Scavenging50

The biological activity of this compound can be attributed to its ability to interact with cellular components. It acts as a ligand for various receptors involved in metabolic pathways, influencing cellular responses such as apoptosis and inflammation.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Applied Microbiology explored the antimicrobial efficacy of allyl tiglate against foodborne pathogens. The results indicated that the compound could significantly reduce microbial load in contaminated food samples when applied at concentrations as low as 0.5% .

Research on Antioxidant Properties

In another investigation focusing on oxidative stress in human cells, it was found that treatment with allyl tiglate led to a marked decrease in reactive oxygen species (ROS) levels. This suggests its potential therapeutic role in conditions characterized by oxidative damage .

Properties

IUPAC Name

prop-2-enyl but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-5-7(8)9-6-4-2/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJBUWVXSNLWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864945
Record name Allyl 2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20474-93-5
Record name 2-Propen-1-yl 2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20474-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl 2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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